5-Bromo-2-(thiazolidin-3-yl)benzaldehyde: Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications
5-Bromo-2-(thiazolidin-3-yl)benzaldehyde: Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
In the landscape of modern drug discovery and organic synthesis, bifunctional heterocyclic scaffolds serve as critical nodes for molecular diversification. 5-Bromo-2-(thiazolidin-3-yl)benzaldehyde is a highly versatile building block that integrates a halogenated benzaldehyde core with a saturated thiazolidine heterocycle[1]. This unique structural convergence provides multiple orthogonal vectors for chemical functionalization: the electrophilic aldehyde group, the cross-coupling-ready aryl bromide, and the biologically active thiazolidine ring.
This technical guide provides an in-depth analysis of the compound's physicochemical properties, details a self-validating synthetic methodology grounded in Nucleophilic Aromatic Substitution (SNAr), and explores its structure-activity relationship (SAR) potential in medicinal chemistry.
Physicochemical Profiling & Structural Causality
Understanding the foundational properties of 5-Bromo-2-(thiazolidin-3-yl)benzaldehyde is essential for predicting its behavior in both synthetic workflows and biological assays. The data below summarizes its core quantitative metrics[1].
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | 5-Bromo-2-(thiazolidin-3-yl)benzaldehyde |
| CAS Number | 1779119-52-6 |
| Molecular Formula | C₁₀H₁₀BrNOS |
| Molecular Weight | 272.16 g/mol |
| SMILES String | O=CC1=CC(Br)=CC=C1N2CSCC2 |
| Purity Standard | ≥97% (Typical commercial grade) |
| Storage Conditions | Sealed in dry, 2-8°C |
Structural Causality
The architecture of this molecule is not coincidental; each functional group dictates specific chemical behaviors:
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The Formyl Group (-CHO): Acts as a highly electrophilic center, priming the molecule for condensation reactions (e.g., forming hydrazones or thiosemicarbazones) and reductive aminations[2]. Furthermore, its strong electron-withdrawing nature is the primary driver that enables the synthesis of the compound itself by activating the ortho-position for nucleophilic attack.
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The Bromo Substituent (-Br): Positioned meta to the aldehyde, the bromine atom increases the overall lipophilicity (LogP) of the scaffold. Synthetically, it serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic system[3].
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The Thiazolidine Ring: A saturated S,N-heterocycle that acts as a conformational restrictor. In biological systems, the lone pairs on the nitrogen and sulfur atoms serve as critical hydrogen-bond acceptors, frequently interacting with target proteins[4].
Synthetic Methodology & Mechanistic Pathways
The most atom-economical and scalable route to synthesize 5-Bromo-2-(thiazolidin-3-yl)benzaldehyde relies on a Nucleophilic Aromatic Substitution (SNAr) . The reaction utilizes 5-bromo-2-fluorobenzaldehyde and thiazolidine as the primary precursors[3][5].
Causality of Experimental Design
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Why Fluorine? While fluorine is a poor leaving group in SN1/SN2 reactions, it is the best leaving group in SNAr. Its extreme electronegativity highly polarizes the C-F bond and stabilizes the anionic Meisenheimer transition state[5].
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Why K₂CO₃ in DMF? Potassium carbonate acts as a non-nucleophilic base to scavenge the generated HF, preventing the protonation (and subsequent deactivation) of the thiazolidine nucleophile. Dimethylformamide (DMF) is a polar aprotic solvent that solvates the K⁺ cations, leaving the amine nucleophile highly reactive and stabilizing the charge-separated transition state[6].
Self-Validating SNAr Protocol
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Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 5-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous DMF to achieve a 0.5 M concentration.
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Base Activation: Add anhydrous K₂CO₃ (2.0 eq). Stir for 10 minutes at room temperature to ensure uniform suspension.
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Nucleophilic Addition: Add thiazolidine (1.2 eq) dropwise. Self-Validation Check: A slight exotherm may be observed, indicating the initiation of the nucleophilic attack.
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Thermal Progression: Heat the reaction mixture to 70-80°C for 6-8 hours. Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) system. The highly UV-active fluorinated starting material will completely convert to a lower Rf spot (the product), driven by the increased polarity of the newly formed tertiary amine.
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Quenching & Isolation: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to completely remove residual DMF.
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Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure target compound.
Caption: SNAr synthetic workflow and mechanistic pathway for the target compound.
Analytical Validation & Quality Control
To ensure the scientific integrity of the synthesized batch, the following self-validating analytical protocols must be executed.
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¹H-NMR Spectroscopy (400 MHz, CDCl₃):
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Aldehyde Verification: A sharp singlet at ~10.2 ppm (1H) confirms the retention of the formyl group, ensuring it was not inadvertently reduced or oxidized.
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Aromatic Core: Three distinct protons at ~7.9 ppm (d), ~7.6 ppm (dd), and ~6.9 ppm (d) validate the 1,2,4-trisubstituted benzene ring pattern.
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Thiazolidine Verification: Multiplets in the aliphatic region—specifically around 4.5 ppm (s, 2H, N-CH₂-S), 3.6 ppm (t, 2H, N-CH₂), and 3.1 ppm (t, 2H, S-CH₂)—confirm the intact heterocycle.
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LC-MS (ESI+):
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Isotopic Validation: The mass spectrum will display [M+H]⁺ peaks at m/z 272.0 and 274.0 in a strict 1:1 ratio. This isotopic signature is the ultimate self-validation for the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes)[1].
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Pharmacological Potential & Drug Discovery Applications
The hybridization of a benzaldehyde moiety with a thiazolidine ring creates a privileged scaffold with broad-spectrum pharmacological potential.
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Antidiabetic Therapeutics: Thiazolidine derivatives are heavily investigated as antidiabetic agents. They have demonstrated significant efficacy in inhibiting key metabolic enzymes such as alpha-amylase and alpha-glucosidase, providing distinct mechanisms for managing Type 2 Diabetes[4].
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Antimicrobial & Anticancer Agents: The aldehyde group serves as an ideal vector for synthesizing hydrazones and thiosemicarbazones. These derivatives are known to chelate intracellular metals, disrupting bacterial cell walls and inducing apoptosis in cancer cell lines (e.g., PC-3 prostate and MCF-7 breast cancer cells)[2][7].
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Neurological Modulators: Halogenated aromatic rings coupled with nitrogenous heterocycles frequently exhibit affinity for CNS targets. Related thiazolidinone derivatives have been identified as potent benzodiazepine receptor agonists, displaying significant anticonvulsant and sedative-hypnotic effects without severe muscle relaxant side effects[8].
Caption: Structure-Activity Relationship (SAR) mapping of functional groups to biological outcomes.
Sources
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- 2. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. ijrpas.com [ijrpas.com]
- 5. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 6. EP2842939A1 - Benzamide derivative - Google Patents [patents.google.com]
- 7. Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives [publishing.emanresearch.org]
- 8. Design, synthesis, and preliminary pharmacological evaluation of novel thiazolidinone derivatives as potential benzodiazepine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Figure 1. The (aR) and (aS) atropisomers of 5-Bromo-2-(thiazolidin-3-yl)benzaldehyde resulting from hindered rotation around the C(aryl)-N bond.
